7-(Azetidin-3-yloxy)quinoline;dihydrochloride
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Overview
Description
7-(Azetidin-3-yloxy)quinoline;dihydrochloride is a chemical compound with the molecular formula C12H12N2O.2ClH and a molecular weight of 273.16 g/mol . This compound is known for its unique structure, which includes a quinoline ring and an azetidine moiety. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Azetidin-3-yloxy)quinoline;dihydrochloride typically involves the reaction of quinoline derivatives with azetidine. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product. For instance, the reaction may be carried out in the presence of a base such as sodium hydride (NaH) and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
7-(Azetidin-3-yloxy)quinoline;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, H2O2
Reducing agents: LiAlH4, NaBH4
Nucleophiles: Halides, amines
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
7-(Azetidin-3-yloxy)quinoline;dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(Azetidin-3-yloxy)quinoline;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s quinoline ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. Additionally, the azetidine moiety may contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
8-(Azetidin-3-yloxy)quinoline;dihydrochloride: Similar structure but with the azetidine moiety attached at a different position on the quinoline ring.
Quinoline derivatives: Compounds with similar quinoline rings but different substituents.
Azetidine derivatives: Compounds with similar azetidine moieties but different attached groups.
Uniqueness
7-(Azetidin-3-yloxy)quinoline;dihydrochloride is unique due to its specific combination of a quinoline ring and an azetidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
7-(azetidin-3-yloxy)quinoline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O.2ClH/c1-2-9-3-4-10(6-12(9)14-5-1)15-11-7-13-8-11;;/h1-6,11,13H,7-8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KANILWZMFUDAMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC3=C(C=CC=N3)C=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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